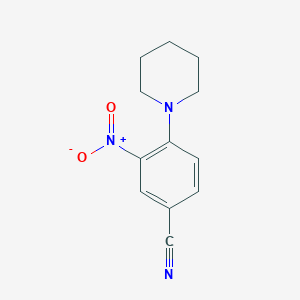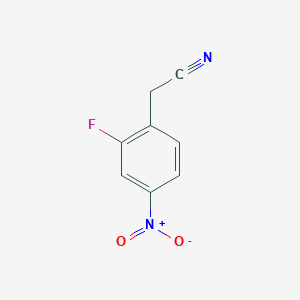![molecular formula C13H16F3NO B2532252 N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]cyclopropanamine CAS No. 1378948-09-4](/img/structure/B2532252.png)
N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]cyclopropanamine, also known as CP-55940, is a synthetic compound that belongs to the class of cannabinoids. It was first synthesized in the 1970s and has since been used in various scientific research applications. CP-55940 is a potent agonist of the cannabinoid receptors, which are found in the central nervous system and play a crucial role in regulating various physiological functions.
作用機序
N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]cyclopropanamine binds to the cannabinoid receptors, CB1 and CB2, which are found in the central and peripheral nervous systems, respectively. It acts as a full agonist of these receptors, meaning that it activates them to their maximum potential. This leads to the activation of various signaling pathways that regulate physiological functions such as pain, inflammation, and mood.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective properties. It has also been shown to have potential therapeutic benefits in the treatment of neurological disorders such as epilepsy, multiple sclerosis, and Parkinson's disease.
実験室実験の利点と制限
One of the advantages of using N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]cyclopropanamine in lab experiments is its potency and selectivity for the cannabinoid receptors. This allows for precise and controlled activation of these receptors, which is important for studying their mechanisms of action. However, one of the limitations of using this compound is its potential for off-target effects, as it may interact with other receptors or signaling pathways.
将来の方向性
There are several future directions for research on N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]cyclopropanamine and its potential therapeutic applications. One area of interest is the development of more selective agonists of the cannabinoid receptors, which may have fewer off-target effects. Another direction is the investigation of the role of cannabinoid receptors in the regulation of immune function and inflammation, which may have implications for the treatment of autoimmune diseases. Additionally, there is a need for further research on the safety and efficacy of this compound and other cannabinoids in human clinical trials.
合成法
N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]cyclopropanamine is synthesized through a multi-step process, starting with the reaction of 3,3,3-trifluoropropyl bromide with 4-hydroxybenzyl alcohol to form 4-(3,3,3-trifluoropropoxy)benzyl alcohol. This intermediate is then reacted with cyclopropanecarbonyl chloride in the presence of a base to form the final product, this compound.
科学的研究の応用
N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]cyclopropanamine has been extensively studied in scientific research, particularly in the field of cannabinoid pharmacology. It has been used as a tool compound to investigate the mechanisms of action of cannabinoid receptors and their role in various physiological processes. This compound has also been used to study the effects of cannabinoids on pain, inflammation, and neurological disorders.
特性
IUPAC Name |
N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)7-8-18-12-5-1-10(2-6-12)9-17-11-3-4-11/h1-2,5-6,11,17H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBNVNXUVIUCMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(C=C2)OCCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-bromophenyl)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2532169.png)
![3-[2-(3-fluorophenyl)-2-oxoethyl]-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2532170.png)
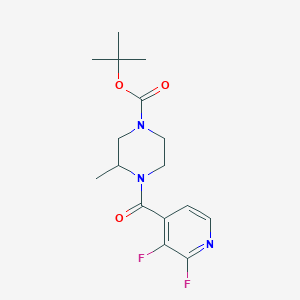
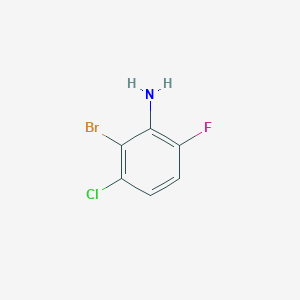

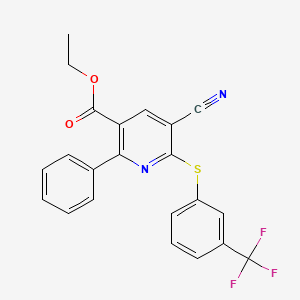

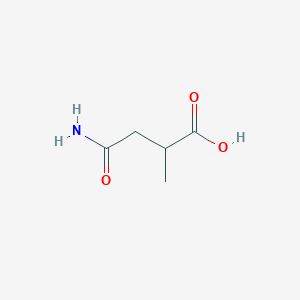
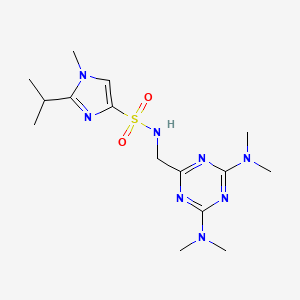
![N-cyclopentyl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2532181.png)
